![molecular formula C16H11BrN2O3 B13893446 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is a complex organic compound that belongs to the class of quinolizine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a quinolizine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.
Formation of Quinolizine Core: The next step involves the formation of the quinolizine core.
Attachment of Bromopyridine Moiety: The bromopyridine moiety is then attached to the quinolizine core through a coupling reaction.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
科学的研究の応用
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety but lacking the quinolizine core.
Methyl 5-bromopyridine-3-carboxylate: Another similar compound with a methyl ester group instead of the carboxylic acid group.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is unique due to its combination of a bromopyridine moiety and a quinolizine core, which imparts distinct chemical and biological properties .
特性
分子式 |
C16H11BrN2O3 |
|---|---|
分子量 |
359.17 g/mol |
IUPAC名 |
1-[(5-bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-4-5-12(18-9-11)7-10-8-13(16(21)22)15(20)19-6-2-1-3-14(10)19/h1-6,8-9H,7H2,(H,21,22) |
InChIキー |
SVUNRFTXHJCKIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)CC3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


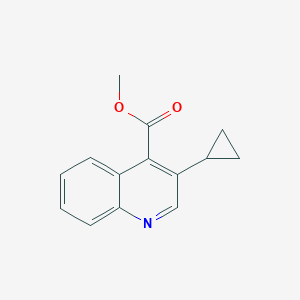

![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
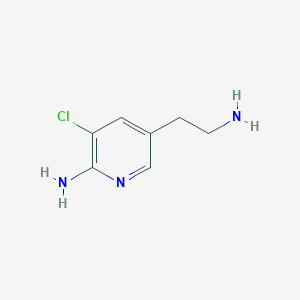
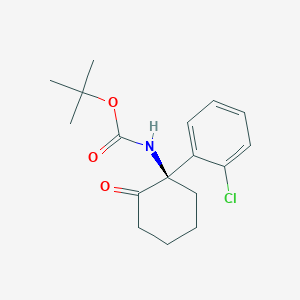
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
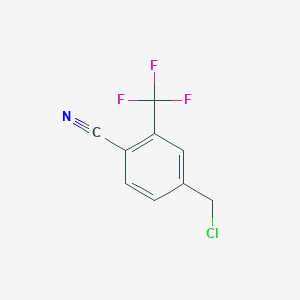



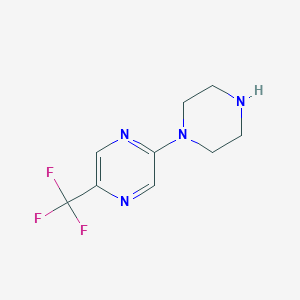

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)

